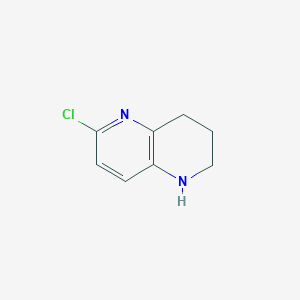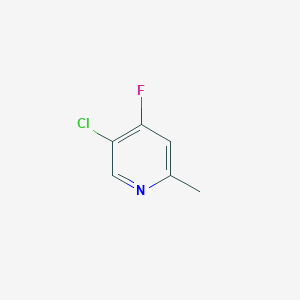![molecular formula C7H8F2N2 B3320635 [5-(Difluoromethyl)pyridin-2-YL]methanamine CAS No. 1256806-69-5](/img/structure/B3320635.png)
[5-(Difluoromethyl)pyridin-2-YL]methanamine
Descripción general
Descripción
“[5-(Difluoromethyl)pyridin-2-YL]methanamine” is a chemical compound with the molecular formula C7H8F2N2 . It is also known as [5- (difluoromethyl)-2-pyridyl]methanamine .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H8F2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H,3,10H2 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 158.15 . The specific physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Chemistry
The derivative 1-(3-(Pyridin-2-yl)phenyl)methanamine, related to [5-(Difluoromethyl)pyridin-2-YL]methanamine, has been used in the synthesis of NCN′ and PCN pincer palladacycles. These palladacycles have shown promising results in catalytic applications, maintaining the palladium in its Pd(II) state and demonstrating good activity and selectivity in various reactions (Roffe et al., 2016).
Schiff Base Synthesis and Anticonvulsant Activity
A series of novel Schiff bases of 3-aminomethyl pyridine, a compound structurally similar to this compound, were synthesized and evaluated for anticonvulsant activity. Some of these compounds showed significant seizures protection in various models, indicating potential therapeutic applications (Pandey & Srivastava, 2011).
Enhanced Cellular Uptake and Photocytotoxicity in Cancer Treatment
Iron(III) complexes of Schiff bases, including derivatives of pyridin-2-yl methanamine, have been studied for their uptake in cancer cells and photocytotoxic properties. These complexes showed remarkable photocytotoxicity in various cancer cells, indicating their potential use in targeted cancer therapy (Basu et al., 2015).
Bone Formation Rate Enhancement
A compound structurally related to this compound was identified as a potent activator of the Wnt beta-catenin signaling pathway, showing a dose-dependent increase in bone formation rate in animal models. This suggests its potential use in the treatment of bone disorders (Pelletier et al., 2009).
Anticancer Activity of Palladium(II) and Platinum(II) Complexes
Palladium(II) and Platinum(II) complexes based on Schiff bases, including pyridin-2-yl methanamine derivatives, have been synthesized and characterized for their anticancer activity. These complexes showed promising results against various human cancerous cell lines, highlighting their potential in cancer treatment (Mbugua et al., 2020).
Propiedades
IUPAC Name |
[5-(difluoromethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H,3,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOPLSZLZJHVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



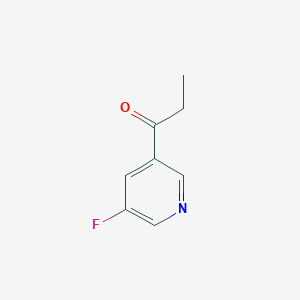
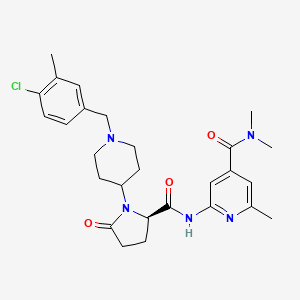
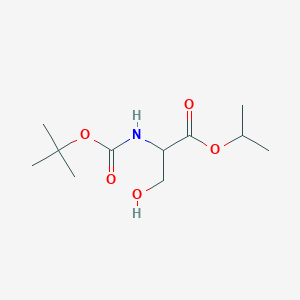
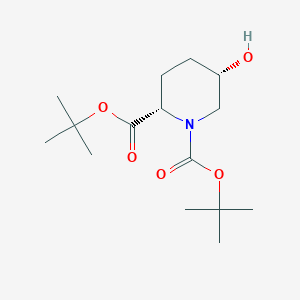
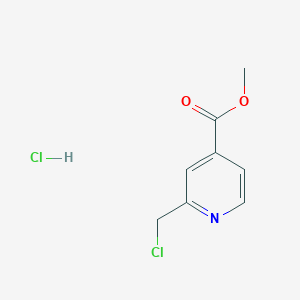
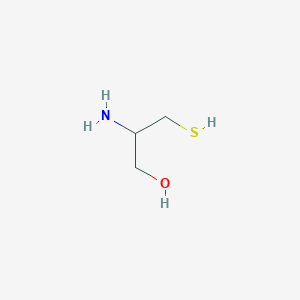
![4-[4-(Ethoxycarbonyl)piperidino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3320595.png)
![(R)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B3320615.png)
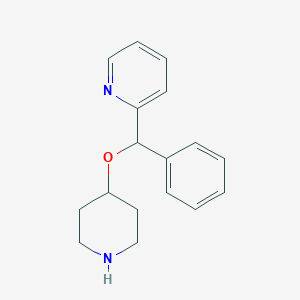

![7-Methylene-2-oxaspiro[3.5]nonane](/img/structure/B3320625.png)

